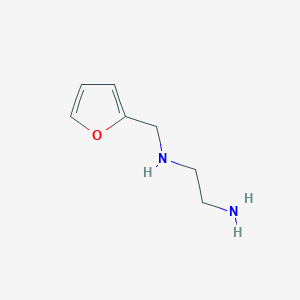
N-(2-furylmethyl)ethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)ethylenediamine: is an organic compound that features a furan ring attached to an ethylenediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-furylmethyl)ethylenediamine typically involves the reaction of furfurylamine with ethylenediamine under controlled conditions. One common method includes the following steps:
Michael Addition: Furfurylamine is reacted with ethylenediamine in the presence of a catalyst such as iron(III) chloride at room temperature.
Hydrazinolysis: The intermediate product undergoes hydrazinolysis to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(2-furylmethyl)ethylenediamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ethylenediamine backbone can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Furan derivatives with various functional groups.
Reduction: Amine derivatives with modified side chains.
Substitution: Substituted ethylenediamine derivatives with different alkyl or acyl groups
Scientific Research Applications
N-(2-furylmethyl)ethylenediamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of polymers and as an intermediate in the production of various chemicals
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)ethylenediamine involves its ability to form stable complexes with metal ions. This chelation process can disrupt metal-dependent biological pathways, leading to various biological effects. The compound’s molecular targets include metal ions such as iron and copper, which are essential for many enzymatic processes .
Comparison with Similar Compounds
Ethylenediamine: A simpler analog without the furan ring.
N-(2-hydroxyethyl)ethylenediamine: Contains a hydroxyethyl group instead of a furylmethyl group.
N-(2-chloroethyl)ethylenediamine: Contains a chloroethyl group instead of a furylmethyl group.
Uniqueness: N-(2-furylmethyl)ethylenediamine is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring enhances the compound’s ability to participate in π-π interactions and hydrogen bonding, making it a versatile ligand in coordination chemistry and a potential therapeutic agent .
Properties
CAS No. |
5700-58-3 |
|---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
N'-(furan-2-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C7H12N2O/c8-3-4-9-6-7-2-1-5-10-7/h1-2,5,9H,3-4,6,8H2 |
InChI Key |
SDYAGGMEBLMHCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


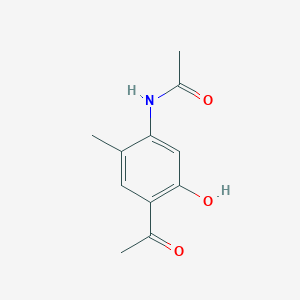
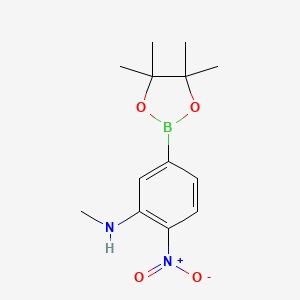
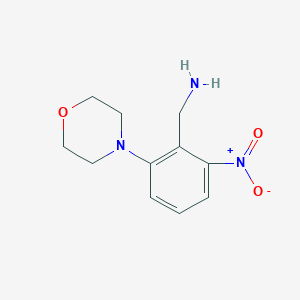
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13856025.png)
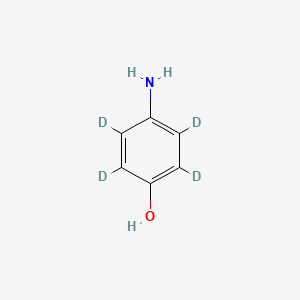
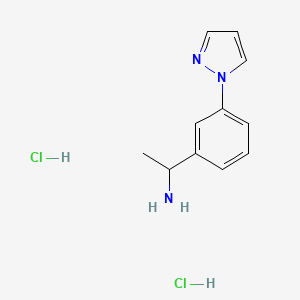
![Bis(2-Methyl-10H-Benzo[b]Thieno[2,3-e][1,4]Diazepin-4-yl)Amine](/img/structure/B13856038.png)
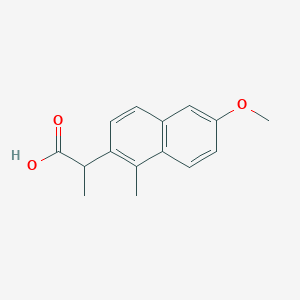
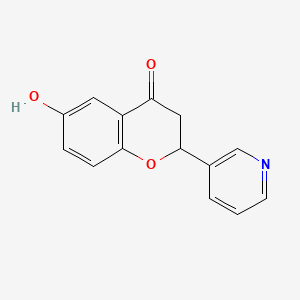
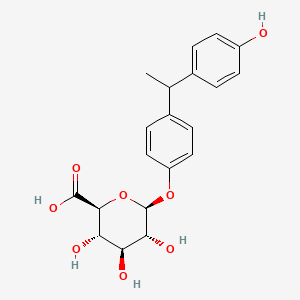

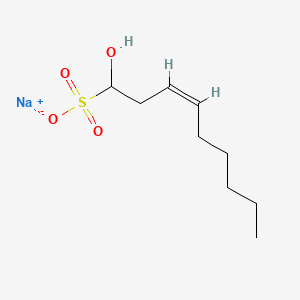
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol](/img/structure/B13856084.png)

